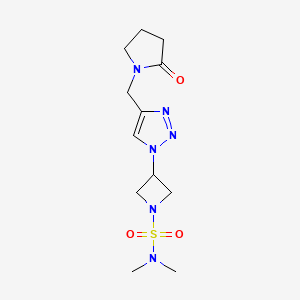

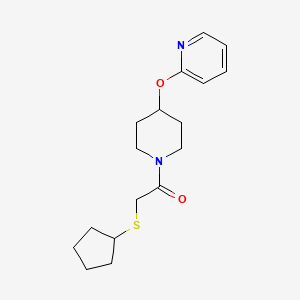

![molecular formula C8H7F3O3 B2719935 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid CAS No. 1368346-53-5](/img/structure/B2719935.png)

2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid” is a chemical compound that belongs to the class of furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a trifluoromethyl group attached to it, which can significantly influence its properties .

科学的研究の応用

Synthesis and Chemical Reactions

Synthesis of furanyl- and triazolyl-containing α-CF3-α-hydroxy acids : Researchers have synthesized α-CF3-substituted α-methoxy-α-(furan-2-yl) acetic acids and their derivatives using a CuI-catalyzed cycloaddition reaction. This method demonstrates the utility of furan derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Vasilyeva & Vorobyeva, 2020).

Ultrasound-assisted synthesis : A novel synthesis approach for 2,2−((4-substituted phenyl) methylene) difuran compounds was developed using ultrasound irradiation. This technique offers advantages such as mild reaction conditions and excellent yields, highlighting the potential for efficient and sustainable chemical synthesis (Yonis, 2016).

Catalysis and Green Chemistry

Direct carbon-carbon acylation of furans : The study on the acylation of furan compounds with acetic acid over H-ZSM-5 catalysts underscores the significance of furan derivatives in catalytic processes for producing valuable chemicals. This research has implications for the development of bio-based chemicals and fuels (Ji et al., 2019).

Oxidation of 5-hydroxymethylfurfural to 2,5-furandicarboxylic acid : Demonstrating an application in the field of renewable resources, this work explores the catalyzed oxidation of 5-hydroxymethylfurfural to produce 2,5-furandicarboxylic acid, a precursor for biodegradable plastics. The study highlights the role of catalysis in enhancing yield and minimizing substrate degradation (Zuo et al., 2016).

Materials Science

- Polymerization for supercapacitor applications : Research on the electrochemical polymerization of 2-(thiophen-2-yl)furan demonstrated the potential of furan derivatives in creating materials with enhanced capacitance properties. This finding is relevant for the development of high-performance supercapacitors (Mo et al., 2015).

作用機序

Target of Action

The primary target of 2-[2-Methyl-4-(trifluoromethyl)furan-3-YL]acetic acid Similar compounds have been found to act like a peroxisome proliferator-activated receptor agonist

Mode of Action

The exact mode of action of This compound If it acts like a peroxisome proliferator-activated receptor agonist, it would bind to these receptors and activate them . This activation could lead to a variety of cellular responses, depending on the specific receptor and cell type involved.

Biochemical Pathways

The specific biochemical pathways affected by This compound If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence pathways related to lipid metabolism, inflammation, and other cellular processes .

Result of Action

The molecular and cellular effects of This compound If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression and influence a variety of cellular processes, including lipid metabolism and inflammation .

特性

IUPAC Name |

2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c1-4-5(2-7(12)13)6(3-14-4)8(9,10)11/h3H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEANSIKJITNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CO1)C(F)(F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

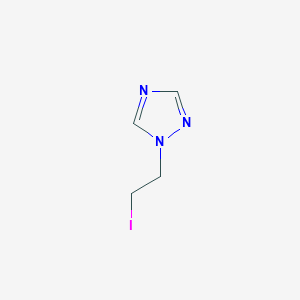

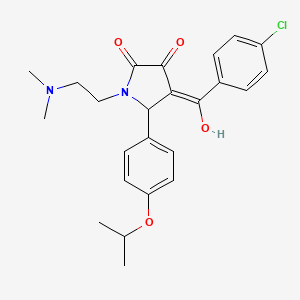

![Methyl 6-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2719854.png)

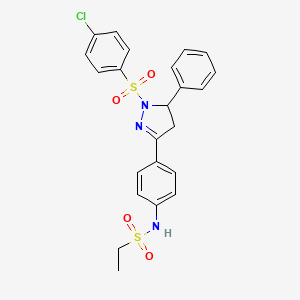

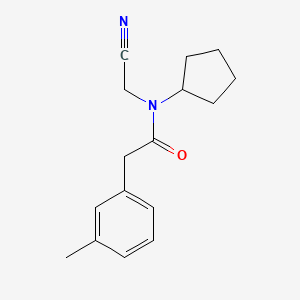

![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2719859.png)

![N-(3,5-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

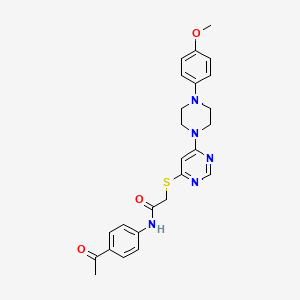

![Ethyl 2-(2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2719862.png)

![2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2719863.png)

![(E)-2-cyano-3-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B2719866.png)